Prednisone sodium succinate
Description
Properties
CAS No. |
119042-10-3 |
|---|---|
Molecular Formula |
C25H29NaO8 |
Molecular Weight |
480.489 |
IUPAC Name |
sodium;4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C25H30O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h7,9,11,16-17,22,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,22+,23-,24-,25-;/m0./s1 |
InChI Key |
SVKYNVRZVCBIMG-UUMLWTKOSA-M |
SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C.[Na+] |
Synonyms |
prednisone sodium succinate |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Profile
Prednisone sodium succinate is biologically inactive until converted to prednisolone in the liver. Its mechanism of action involves the suppression of inflammation through inhibition of leukocyte migration and reduction of capillary permeability. Additionally, it modulates immune responses by decreasing lymphocyte activity and promoting apoptosis in certain cell populations .
Clinical Applications
- Autoimmune Disorders : this compound is commonly used in the treatment of conditions such as lupus, rheumatoid arthritis, and multiple sclerosis. It helps to mitigate inflammation and suppress the overactive immune response characteristic of these diseases .
- Allergic Reactions : The compound is effective in managing severe allergic conditions that do not respond to conventional treatments. This includes cases of asthma exacerbations, contact dermatitis, and drug hypersensitivity reactions .
- Organ Transplantation : In transplant patients, this compound plays a critical role in preventing organ rejection by suppressing the immune system’s response to the transplanted organ .
- Endocrine Disorders : It is indicated for adrenal insufficiency, where it can provide necessary glucocorticoid replacement therapy. In acute situations like adrenal crisis, its rapid action is beneficial .
- Neurological Conditions : High doses of this compound have been used in spinal cord injuries to reduce inflammation and protect neural tissues from secondary damage due to excitotoxicity and lipid peroxidation .
Data Table: Summary of Clinical Applications
| Application Area | Specific Conditions | Administration Route |
|---|---|---|
| Autoimmune Disorders | Lupus, Rheumatoid Arthritis | Oral/Intravenous |
| Allergic Reactions | Severe Asthma, Contact Dermatitis | Intravenous/Intramuscular |
| Organ Transplantation | Prevention of Rejection | Intravenous/Intramuscular |
| Endocrine Disorders | Adrenal Insufficiency | Intravenous/Intramuscular |
| Neurological Conditions | Spinal Cord Injury | Intravenous |
Case Studies
- Multiple Sclerosis Exacerbation : A study demonstrated that high-dose intravenous administration of this compound significantly reduced relapse rates in patients experiencing acute exacerbations of multiple sclerosis. The treatment improved neurological function and reduced inflammatory markers within weeks .
- Severe Allergic Reaction : In a clinical trial involving patients with severe allergic reactions unresponsive to antihistamines, administration of this compound resulted in rapid symptom relief and decreased hospitalization duration .
- Spinal Cord Injury Management : A randomized controlled trial showed that patients receiving high-dose this compound after spinal cord injury exhibited lower levels of inflammatory cytokines and improved motor recovery compared to those receiving placebo treatments .
Comparison with Similar Compounds
Table 1: Key Physicochemical and Pharmacokinetic Properties
Key Findings :
- Water Solubility : All succinate and phosphate esters exhibit high solubility, enabling parenteral use .
- Activation Speed : Methylprednisolone and hydrocortisone succinates are rapidly hydrolyzed, achieving faster therapeutic effects than this compound .
- Sodium Retention : this compound has the lowest electrolyte disturbance risk among systemic glucocorticoids .
Table 2: Clinical Use and Efficacy in Inflammatory Conditions
*Relative potency compared to hydrocortisone (=1.0).
Key Findings :
- Potency: Dexamethasone phosphate is significantly more potent but carries higher risks of hyperglycemia and immunosuppression .
- Onset of Action: this compound’s slower activation limits its use in emergencies but makes it suitable for sustained immunosuppression .
Preparation Methods
Crystallization-Based Purification
The core preparation method involves recrystallization of methylprednisolone succinate crude product using a water-acetone solvent system. Key parameters include:
-
Solvent Ratios : A weight ratio of 1:1.5:9 (crude product:water:acetone) is optimal for dissolving the crude material at 35–40°C. Higher acetone proportions (e.g., 1:1:12) reduce solubility but improve crystal yield during cooling.
-
Decolorization : Activated carbon (0.1–1.0% of solution volume) removes impurities, with 0.3% being the most effective for balancing purity and yield.
-
Crystallization : Cooling the solution to 0–5°C induces crystallization, with slower cooling rates producing larger, purer crystals.
Table 1: Comparative Analysis of Crystallization Conditions
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 4 |
|---|---|---|---|
| Crude:Water:Acetone | 1:1.5:9 | 1:1:9 | 1:1.5:9 |
| Activated Carbon (%) | 0.3 | 0.1 | 1.0 |
| Drying Temperature | 40°C | 40°C | 40°C |
| Purity (%) | >99.5 | 98.9 | 99.1 |
Post-crystallization, vacuum drying at 40–50°C ensures residual solvent levels below 0.1%.
Formulation for Injectable Use
Lyophilization and Reconstitution
The final product is formulated as a lyophilized powder to enhance stability. Critical steps include:
-
Buffer System : A phosphate buffer (pH 6.9–7.2) with sodium bicarbonate and sodium dihydrogen phosphate maintains solubility and stability.
-
Sterile Filtration : 0.22 µm membrane filtration removes microbial contaminants prior to lyophilization.
-
Lyophilization Cycle : Primary drying at -40°C and secondary drying at 25°C achieve residual moisture <2%.
Reconstitution Protocol :
-
Add sterile water for injection (70% of total volume) to the lyophilized powder.
-
Agitate gently to dissolve, then adjust pH with 5% sodium dihydrogen phosphate.
-
Add remaining water and filter through 0.25% needle-use activated carbon.
Quality Control and Analytical Methods
Impurity Profiling
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to quantify residual solvents and degradation products. The patent-reported method achieves a limit of detection (LOD) of 0.01% for related substances.
Stability Testing
Accelerated stability studies (40°C/75% RH) show no significant degradation over 6 months, confirming the efficacy of the chosen excipients and packaging.
Industrial Scalability Challenges
Q & A
Q. Advanced
Pre-analytical validation : Standardize sample collection (e.g., plasma vs. serum), storage conditions, and stability.
Analytical validation : Assess sensitivity, specificity, and inter-laboratory variability using LC-MS/MS.
Clinical validation : Correlate biomarker levels with therapeutic outcomes (e.g., Spearman’s ρ > 0.6) in diverse cohorts.
Data transparency : Publish raw datasets and methodology to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
